1-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN6O3S/c1-15-11-16(2)32(30-15)10-9-24-29-25-19-12-22(35-3)23(36-4)13-20(19)28-26(33(25)31-24)37-14-21(34)17-5-7-18(27)8-6-17/h5-8,11-13H,9-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZJCJALJMZCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)C5=CC=C(C=C5)Br)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound consists of several key functional groups:
- Bromophenyl Group : Known for enhancing biological activity due to its electronic properties.
- Pyrazole Moiety : Associated with anticancer and anti-inflammatory activities.
- Triazoloquinazoline Core : A scaffold often linked to potent biological activities including anticancer effects.
Anticancer Activity
Research indicates that compounds containing pyrazole and quinazoline derivatives exhibit significant anticancer properties. For example:
- Pyrazole derivatives have shown efficacy against various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers. Studies have demonstrated that these compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole-based compounds have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to the target compound displayed moderate to high antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Anticancer Study : A study on pyrazole derivatives indicated that modifications at the phenyl ring significantly enhance cytotoxicity against cancer cells. The presence of electron-donating groups was found to increase activity .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of triazole derivatives, revealing that certain substitutions led to increased activity against resistant bacterial strains .
Table 1: Summary of Biological Activities
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways in cancer cells.
- Interaction with DNA : Some studies suggest that quinazoline derivatives may intercalate into DNA, leading to cytotoxicity.
Comparison with Similar Compounds
Key Structural Features :
- 8,9-Dimethoxy groups : Improve solubility and modulate electronic properties.
- Sulfanyl ethanone linker: May facilitate hydrogen bonding or redox interactions.
Comparison with Similar Compounds
To contextualize the pharmacological and chemical significance of the target compound, a comparative analysis with structurally or functionally related derivatives is provided below.
Structural Analogues
Key Differences and Implications
Core Heterocycle Variability
- Triazoloquinazoline (Target) vs. Quinazolinone (1d): The triazoloquinazoline core in the target compound introduces additional nitrogen atoms, enhancing electron-deficient character compared to the quinazolinone in 1d. This may improve binding to ATP-binding pockets in kinases or topoisomerases .
- Triazole vs. Thiazole Derivatives :
Triazole derivatives (e.g., ) exhibit broader antimicrobial activity due to metal-binding capacity, whereas thiazole-pyrazole hybrids () leverage sulfur’s electronegativity for anti-inflammatory effects .
Substituent Effects
- Methoxy Groups: The 8,9-dimethoxy groups in the target compound likely enhance metabolic stability compared to non-methoxylated analogues (e.g., 1d) .
- Sulfanyl vs. Sulfonamide Linkers :
The sulfanyl group in the target compound may offer reversible redox activity, contrasting with the sulfonamide in 1d , which is irreversible and often associated with enzyme inhibition .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The compound’s synthesis involves multi-step organic reactions, typically starting with the formation of the triazoloquinazoline core. Key steps include:
- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or ketones under acidic conditions .
- Sulfanyl linkage introduction : Thiolation via nucleophilic substitution using potassium carbonate in polar aprotic solvents (e.g., DMF) to attach the sulfanyl-ethanone moiety .
- Functional group modifications : Bromination at the 4-position of the phenyl group using N-bromosuccinimide (NBS) or bromine under controlled conditions .
Example Protocol :
Synthesize the triazoloquinazoline core via cyclocondensation of substituted quinazoline precursors.
React with 3,5-dimethylpyrazole-ethyl bromide to introduce the pyrazole-ethyl side chain.
Perform thiolation with 2-mercapto-1-(4-bromophenyl)ethanone in DMF/K₂CO₃ at room temperature .
Basic: What methods are used for structural characterization?
- Single-crystal X-ray diffraction (SCXRD) : Determines precise bond lengths, angles, and conformation. SHELX software (e.g., SHELXL for refinement) is widely used for solving crystal structures, with R-factors < 0.05 indicating high accuracy .
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 8,9-positions) and detects stereochemistry.
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃-pyrazole), δ 3.85 (s, 6H, OCH₃) | |
| SCXRD | R-factor = 0.052, C-Br bond length = 1.89 Å |
Basic: What biological activities are reported for analogous compounds?
Similar triazoloquinazoline and pyrazole derivatives exhibit:
- Antimicrobial activity : MIC values ≤ 8 µg/mL against S. aureus and E. coli .
- Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (e.g., MCF-7) via kinase inhibition .
Mechanistic Insight : The bromophenyl group enhances lipophilicity and target binding, while the triazole core disrupts DNA synthesis .
Advanced: How can reaction conditions be optimized for higher yields?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent, catalyst). For example, optimize thiolation efficiency by testing DMF vs. DMSO at 25–60°C .
- Flow chemistry : Continuous flow systems improve reproducibility and reduce side reactions in multi-step syntheses (e.g., 20% yield increase in triazoloquinazoline formation) .
Case Study : - Variable : Solvent polarity (DMF vs. THF).
- Outcome : DMF increased thiolation yield from 45% to 72% due to better nucleophilicity .
Advanced: How do computational methods aid in predicting physicochemical properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.5 eV for this compound), polarizability, and electrostatic potential surfaces to predict reactivity and binding affinity .
- Molecular docking : Simulates interactions with biological targets (e.g., EGFR kinase) using software like AutoDock Vina. Validation against SCXRD data ensures accuracy .
Example :
DFT-optimized geometry showed a 5° deviation in dihedral angles compared to SCXRD, confirming computational reliability .
Advanced: How to resolve contradictions between spectral and crystallographic data?
- Refinement protocols : Use SHELXL’s restraints for disordered regions (e.g., flexible ethyl-pyrazole chains) to align NMR and SCXRD data .
- Dynamic NMR : Detect conformational equilibria in solution (e.g., rotational barriers of methoxy groups) that may explain discrepancies .
Case Study :
A 0.1 Å discrepancy in C-S bond length (NMR: 1.75 Å vs. SCXRD: 1.82 Å) was resolved by refining thermal parameters in SHELXL .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- HPLC-MS stability assays : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.
- Accelerated stability studies : Expose to UV light (254 nm) and analyze photodegradation products via LC-QTOF .
Data Table :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | <5% | None detected |
| UV, 6h | 22% | Desulfurized derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
